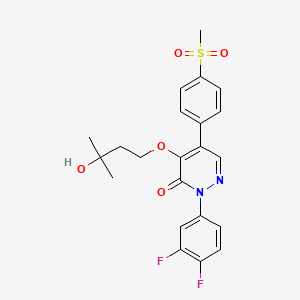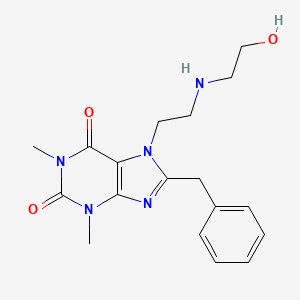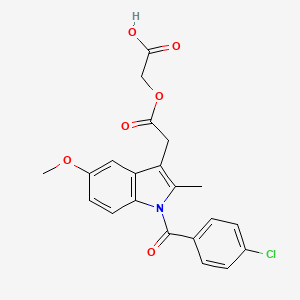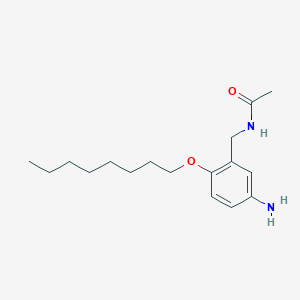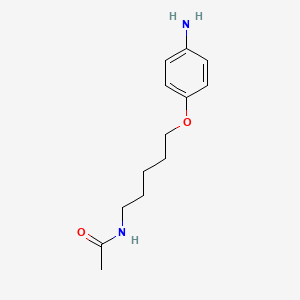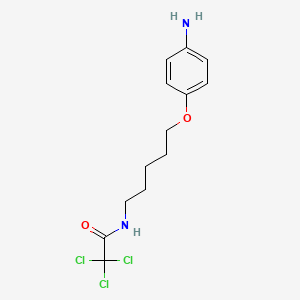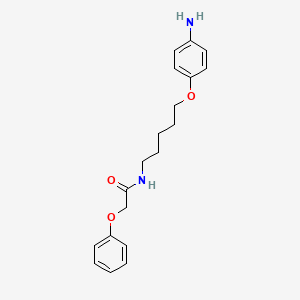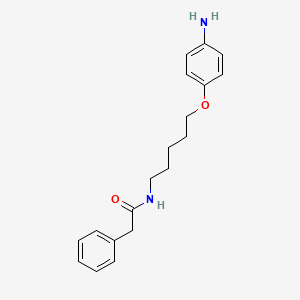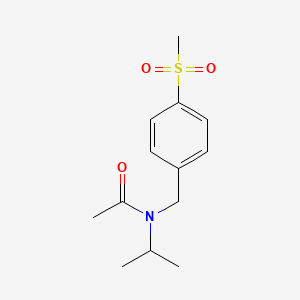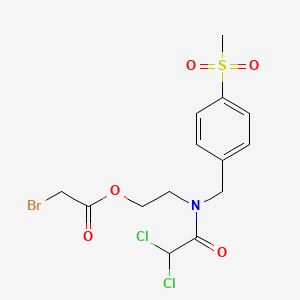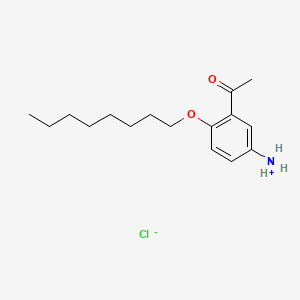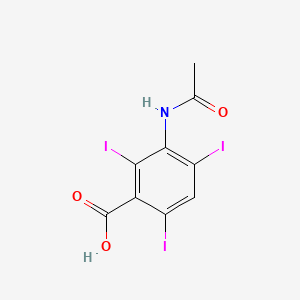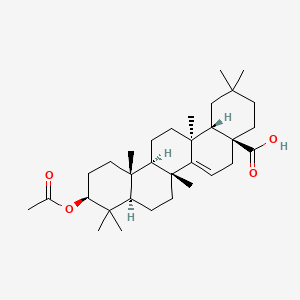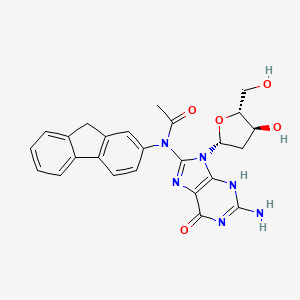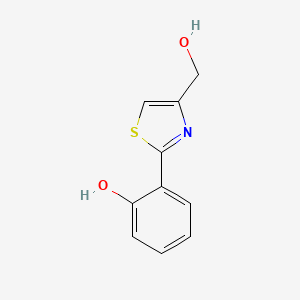
4-Thiazolemethanol, 2-(2-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aeruginol is a biochemical.
Scientific Research Applications
Fluorescence Properties and Quantum Yields
4-Thiazolemethanol, 2-(2-hydroxyphenyl)-, and its derivatives exhibit significant fluorescence properties. Studies show that the presence of the 2′-hydroxy group substantially enhances fluorescence quantum yields. This enhancement is attributed to the formation of an intramolecular hydrogen bond. Additionally, the introduction of electron-withdrawing groups into the compound further increases the fluorescence quantum yields, making these compounds potential candidates for fluorescence-based applications (Kammel et al., 2016).
Excited-State Intramolecular Proton Transfer
Another area of interest is the excited-state intramolecular proton transfer (ESIPT) properties of compounds based on 4-Thiazolemethanol, 2-(2-hydroxyphenyl)-. These compounds show aggregation-induced emission enhancement (AIEE), which is crucial for applications in molecular probes and sensors. This property is due to restricted intramolecular motion and easier intramolecular proton transfer in the solid state (Qian et al., 2007).
Application in Polymer Modification
These compounds are also used in the modification of polymers. For instance, radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified through condensation reaction with various aliphatic and aromatic amines, including derivatives of 4-Thiazolemethanol, 2-(2-hydroxyphenyl)-. This modification leads to increased swelling and thermal stability, making these polymers suitable for medical applications (Aly & El-Mohdy, 2015).
Synthesis and Characterization of Derivatives
The synthesis and characterization of derivatives of 4-Thiazolemethanol, 2-(2-hydroxyphenyl)-, are essential for understanding their potential applications. These derivatives have been synthesized and characterized using various techniques like IR, NMR, and mass spectroscopy. Such studies provide insights into their structural and chemical properties, which are fundamental in determining their suitability for specific applications (Taile et al., 2010).
properties
CAS RN |
154037-50-0 |
|---|---|
Product Name |
4-Thiazolemethanol, 2-(2-hydroxyphenyl)- |
Molecular Formula |
C10H9NO2S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-[4-(hydroxymethyl)-1,3-thiazol-2-yl]phenol |
InChI |
InChI=1S/C10H9NO2S/c12-5-7-6-14-10(11-7)8-3-1-2-4-9(8)13/h1-4,6,12-13H,5H2 |
InChI Key |
BOSGDCHVRSIZSY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CO)O |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CO)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2-(2'-hydroxyphenyl)-4-hydroxymethylthiazole aeruginol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



